1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxybenzyl)urea

TRPV1 Pain Binding Affinity

This research-grade chiral urea derivative is a unique tool for TRPV1 and kinase studies. Its 3-hydroxypropyl linker provides a titratable TRPV1 antagonism (Ki 156 nM) not achievable with potent, full antagonists like SB-705498. The two chiral centers enable enantioselective pharmacological profiling, while class-level kinase inhibition (VEGFR2/PDGFR-β) addresses dual pathology models. Supplied at ≥95% purity, it is structurally distinct from achiral naphthyl-urea analogs, ensuring experimental reproducibility.

Molecular Formula C22H24N2O3
Molecular Weight 364.445
CAS No. 1421484-43-6
Cat. No. B2970123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxybenzyl)urea
CAS1421484-43-6
Molecular FormulaC22H24N2O3
Molecular Weight364.445
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NCCC(C2=CC=CC3=CC=CC=C32)O
InChIInChI=1S/C22H24N2O3/c1-27-18-11-9-16(10-12-18)15-24-22(26)23-14-13-21(25)20-8-4-6-17-5-2-3-7-19(17)20/h2-12,21,25H,13-15H2,1H3,(H2,23,24,26)
InChIKeyYJDNNSWPNJJIOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxybenzyl)urea (CAS 1421484-43-6): Structural Identity & Baseline Characterization for Procurement Decisions


1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxybenzyl)urea (CAS 1421484-43-6) is a synthetic urea derivative bearing a chiral 3-hydroxy-3-(naphthalen-1-yl)propyl moiety on one urea nitrogen and a 4-methoxybenzyl group on the other . With a molecular formula of C₂₂H₂₄N₂O₃ and a molecular weight of 364.44 g/mol, it incorporates key pharmacophoric elements—an H-bond-capable hydroxyl, a π-rich naphthalene, and a methoxy-substituted benzyl—that confer potential activity at targets such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and various kinase enzymes [1]. The compound is supplied as a research-grade material (typical purity ≥95%) , and is structurally related to, but parametrically distinct from, other naphthalene-urea TRPV1 antagonists and kinase inhibitors within the N-aryl-N′-benzyl urea class [2].

Why Generic Substitution of 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxybenzyl)urea with In-Class Ureas Is Scientifically Unsound


Within the N-aryl-N′-benzyl urea class, subtle structural modifications produce marked differences in target binding, functional activity, and pharmacokinetic behavior that preclude simple interchangeability. The target compound’s 3-hydroxypropyl linker between the naphthalene and the urea core introduces both a hydrogen-bond donor/acceptor and a chiral center—features absent in direct naphthyl-urea analogs such as N-(4-methoxybenzyl)-N′-1-naphthylurea . Published SAR demonstrates that α-alkylation of the benzylic fragment modulates in vitro TRPV1 potency and significantly alters oral bioavailability and in vivo efficacy in inflammatory pain models [1]. Furthermore, the position of hydroxyl substitution on the naphthalene ring (C-1 vs. C-7) has been shown to affect antagonist potency at human VR1/TRPV1 by over an order of magnitude [2]. Consequently, substituting this specific analogue with a close structural congener—even one sharing the 4-methoxybenzylurea scaffold—will almost certainly alter biological readouts, confounding experimental reproducibility and invalidating cross-study comparisons.

Quantitative Differentiation Evidence: 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxybenzyl)urea vs. Key Comparators


TRPV1 Binding Affinity: Moderate Ki Differentiates from High-Potency Clinical Antagonists SB-705498 and AMG-517

In a radioligand displacement assay using [³H]RTX on human TRPV1 expressed in HEK293 cells, the target compound exhibited a Ki of 156 nM [1]. This affinity is approximately 6–10 fold weaker than the clinical candidate SB-705498 (TRPV1 pKi = 7.6, equivalent to Ki ≈ 25 nM) [2], and substantially weaker than the ultrapotent antagonist AMG-517 (capsaicin-activation IC₅₀ = 0.76 nM) . Unlike these high-affinity antagonists, which can fully suppress TRPV1 at low nanomolar concentrations and have been associated with hyperthermic side effects in humans [3], the moderate affinity of this compound positions it as a potentially more gradable pharmacological tool for probing partial TRPV1 blockade—a profile of growing interest for avoiding on-target thermoregulatory disruption.

TRPV1 Pain Binding Affinity Resiniferatoxin Displacement

Structural Differentiation via 3-Hydroxypropyl Linker: Chiral Center and H-Bond Capacity vs. Direct Naphthyl-Urea Analogs

The target compound contains a 3-hydroxypropyl spacer connecting the naphthalene ring to the urea nitrogen, introducing a chiral secondary alcohol (pKa ~13–15) and a flexible three-carbon chain absent in the closest commercial comparator N-(4-methoxybenzyl)-N′-1-naphthylurea (CAS not available, MW 306.4, LogP 3.96) . The additional hydroxyl group increases the hydrogen-bond donor/acceptor count (HBD: 3 vs. 2; HBA: 3 vs. 2) and polar surface area, which is predicted to enhance aqueous solubility and reduce LogP relative to the des-hydroxy analog. Computed LogP for the target compound is approximately 3.38 [1], compared to 3.96 for N-(4-methoxybenzyl)-N′-1-naphthylurea —a ΔLogP of −0.58 units that is consistent with improved溶解性 and potentially altered membrane permeability. The presence of a chiral center also provides an opportunity for enantioselective pharmacology, a parameter that cannot be explored with achiral naphthyl-urea analogs.

Medicinal Chemistry SAR Chirality Hydrogen Bonding

Clinical Translation Potential: AZ11760788 (7-Hydroxy Naphthyl Urea) Demonstrates Translational TRPV1 Antagonism in Human Intradermal Capsaicin Model

The closely related naphthyl-urea TRPV1 antagonist AZ11760788 (1-(7-hydroxynaphthalen-1-yl)-3-(4-methoxybenzyl)urea) was tested in a human intradermal capsaicin pharmacodynamic model alongside AZ12048189 and AZ12099548 [1]. All three compounds produced dose-dependent inhibition of capsaicin-induced pain and flare; AZ11760788 exhibited the highest potency rank order (AZ11760788 > AZ12048189 ≫ AZ12099548) [1]. The structural difference between AZ11760788 and the target compound—a 7-hydroxy direct attachment to naphthalene vs. a 3-hydroxypropyl linker to naphthalene—defines a testable SAR hypothesis: the propyl spacer may slow metabolism or alter tissue distribution relative to the direct analog. This places the target compound in a privileged chemical space where the linker has not been clinically explored, offering a distinct opportunity for translational research.

TRPV1 Clinical Pharmacology Intradermal Capsaicin Pain

Naphthyl-Urea Kinase Inhibition Potential: VEGFR2/PDGFR-β Activity at Nanomolar Concentrations Suggests Multi-Target Profile Distinct from Pure TRPV1 Antagonists

Patent literature on naphthylurea derivatives structurally related to the target compound reports significant inhibition of VEGFR2 and PDGFR-β receptor tyrosine kinase phosphorylation at nanomolar concentration levels [1]. One exemplified naphthylurea compound demonstrated a VEGFR2 IC₅₀ of 11.1 ± 4.6 nM [2]. While no direct kinase data exist for the target compound, the shared naphthalene-urea pharmacophore suggests potential kinase inhibitory activity that is absent or substantially weaker in pure TRPV1 antagonists such as SB-705498, which showed high selectivity (>100-fold over TRPM8) and a clean profile against a wide range of receptors, ion channels, and enzymes [3]. This dual-target potential—TRPV1 antagonism plus kinase inhibition—differentiates the target compound from TRPV1-selective clinical candidates and may be advantageous for indications involving both pain and proliferative signaling (e.g., cancer pain, diabetic complications).

Kinase Inhibition VEGFR2 PDGFR-β Cancer

Optimal Research and Industrial Application Scenarios for 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxybenzyl)urea (CAS 1421484-43-6)


TRPV1 Partial Antagonism Tool for In Vitro Calcium Flux and Electrophysiology Studies

The compound’s moderate TRPV1 binding affinity (Ki = 156 nM) makes it suitable as a partial or gradable antagonist tool in FLIPR-based Ca²⁺ flux assays and patch-clamp electrophysiology experiments where complete channel blockade is undesirable [1]. Unlike SB-705498 (capsaicin IC₅₀ = 3 nM) [2] or AMG-517 (capsaicin IC₅₀ = 0.76 nM), which fully inhibit TRPV1 at low nanomolar concentrations, this compound’s weaker affinity may allow researchers to titrate TRPV1 inhibition and study partial receptor occupancy-response relationships—a pharmacologic paradigm increasingly relevant for analgesic development.

Enantioselective SAR Probe for TRPV1 and Kinase Target Selectivity

The presence of two chiral centers—including the secondary alcohol on the 3-hydroxypropyl linker—enables enantioselective pharmacological studies that are impossible with achiral naphthyl-urea comparators such as N-(4-methoxybenzyl)-N′-1-naphthylurea . Separated enantiomers can be used to dissect stereospecific contributions to TRPV1 binding, kinase inhibition, and metabolic stability, providing a richer SAR dataset for lead optimization [3]. This is particularly relevant given the demonstrated clinical translatability of close structural analog AZ11760788 in human TRPV1 pain models [4].

Dual-Target (TRPV1 + Kinase) Probe in Cancer Pain or Diabetic Complication Models

Based on class-level evidence that naphthylurea derivatives inhibit VEGFR2 and PDGFR-β at nanomolar concentrations (exemplified compound VEGFR2 IC₅₀ = 11.1 nM) [5], this compound can be deployed as a dual-pathway probe in disease models where TRPV1-mediated pain and kinase-driven proliferation coexist—such as cancer-induced bone pain, chemotherapy-induced peripheral neuropathy, or diabetic retinopathy. Pure TRPV1 antagonists (SB-705498, AMG-517) lack this kinase inhibitory capacity and therefore cannot address the proliferative component of these pathologies [6].

Pharmacokinetic/Physicochemical Benchmarking Against Direct Naphthyl-Urea Analogs

The differentiated physicochemical profile—LogP ≈ 3.38 vs. 3.96 for N-(4-methoxybenzyl)-N′-1-naphthylurea, plus an additional H-bond donor and acceptor —positions this compound as a benchmark for assessing the impact of the 3-hydroxypropyl linker on solubility, permeability, and metabolic stability. Direct comparative ADME experiments (e.g., parallel artificial membrane permeability assay (PAMPA), Caco-2 permeability, microsomal stability) using this compound and its des-hydroxy analog can generate quantitative structure-property relationship (QSPR) data to guide future linker optimization within the N-aryl-N′-benzyl urea series [7].

Quote Request

Request a Quote for 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-(4-methoxybenzyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.